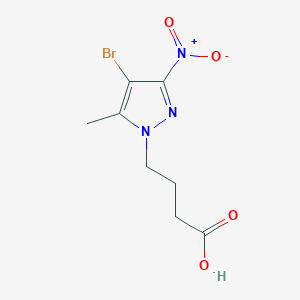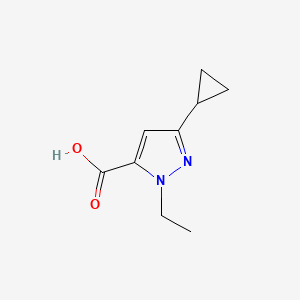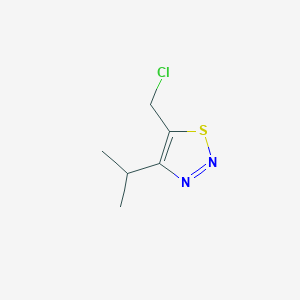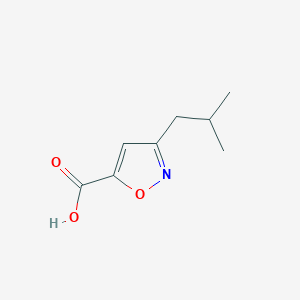
3-(3-Aminophenyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a compound that falls within the broader class of 2-oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring with a ketone functional group at the second position. These compounds have been studied extensively due to their utility in various chemical syntheses and potential biological activities.
Synthesis Analysis
The synthesis of 2-oxazolidinones can be achieved through different methods. One approach involves the carbonylation of 1,2-amino alcohols with CO2 in the presence of a base and phosphorus electrophiles, which yields 2-oxazolidinones in good yields under mild conditions . Another method reported the synthesis of isomeric 2-oxazolidinones from 2-amino-1-(4-nitrophenyl)-1,3-propanediols, exploring the effect of experimental conditions on the formation of these compounds . Additionally, the synthesis of 3-aryl-2-oxazolidinones has been developed through a three-component reaction involving CO2, aryl amines, and epoxides, catalyzed by a binary organocatalytic system .
Molecular Structure Analysis
The molecular structure of 2-oxazolidinones is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of substituents on the oxazolidinone ring, such as an aminophenyl group, can significantly influence the compound's reactivity and interaction with biological targets. For instance, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO), showing selectivity for the MAO-A isoform .
Chemical Reactions Analysis
2-Oxazolidinones participate in various chemical reactions, which can be utilized for the synthesis of amino acids and other biologically active molecules. For example, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinones has been demonstrated . The reaction of 4-methylene-1,3-dioxolan-2-ones with primary amines followed by an intramolecular amidoalkylation reaction forms 1-oxa-3-azapentalen-2-ones, which are precursors of cis-2-amino alcohols . Furthermore, 1,3-oxazolidin-5-ones have been used as precursors for the synthesis of N-alkyl-β-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-oxazolidinones are influenced by their molecular structure. These compounds typically have high boiling points and are soluble in organic solvents. The presence of functional groups such as amino and hydroxyl groups can enhance their reactivity. For instance, substituted 3-amino-oxazolidin-2,4-diones have been prepared and converted into N',N'-disubstituted alpha-hydroxyhydrazides, showcasing the versatility of oxazolidinones in synthetic chemistry .
Wirkmechanismus
Target of Action
The primary target of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one, also known as SC209, is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers .
Mode of Action
SC209 is a potent tubulin polymerization inhibitor . It is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002, which is generated by conjugating SC209 to a high-affinity anti-FolRα antibody . STRO-002 binds to FolRα with high affinity, rapidly internalizes into target-positive cells, and releases SC209 . SC209 then exerts its cytotoxic effects by inhibiting tubulin polymerization .
Biochemical Pathways
The primary biochemical pathway affected by SC209 involves the disruption of microtubule dynamics. By inhibiting tubulin polymerization, SC209 disrupts the formation and function of the microtubule network within cells . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
STRO-002, which carries SC209, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . SC209 is a weaker substrate for the cellular efflux pump P-glycoprotein 1, which can enhance its bioavailability in cancers with increased P-gp that are refractory to other chemotherapies .
Result of Action
The molecular and cellular effects of SC209’s action include disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis . Clinically, STRO-002 has shown promising efficacy in preclinical models, inducing significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models .
Action Environment
The action, efficacy, and stability of SC209 can be influenced by various environmental factors. For instance, the overexpression of FolRα in certain cancer cells can enhance the efficacy of SC209 . Additionally, the presence of efflux pumps like P-glycoprotein 1 can impact the bioavailability and efficacy of SC209
Zukünftige Richtungen
The future directions of related compounds are promising. For instance, STRO-002, a novel FRα-targeting ADC that includes the tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209, is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials .
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGIHVFCZIFYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649591 | |
| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |
CAS RN |
34232-43-4 | |
| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-aminophenyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)
![{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1293994.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1293995.png)
![2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid](/img/structure/B1293996.png)
![3-[(2-Fluorobenzyl)oxy]azetidine](/img/structure/B1293998.png)

![4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1294000.png)





![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)